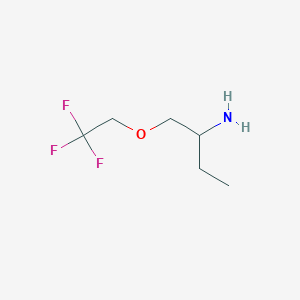

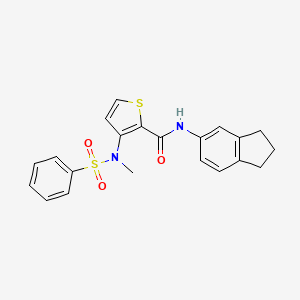

![molecular formula C23H24N4O2S B2919615 2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 872688-96-5](/img/structure/B2919615.png)

2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

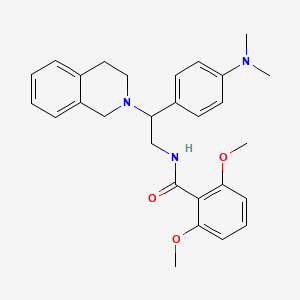

2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been used in various studies related to the fields of biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in studies focusing on the synthesis and structure of related products. For instance, Kosolapova et al. (2013) explored the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents, leading to the formation of derivatives that shed light on the structural versatility and potential reactivity of compounds like 2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone (Kosolapova et al., 2013).

Potential Therapeutic Applications

While specific to avoiding details on drug use, dosage, and side effects, it's worth noting that research by Sharma and Bansal (2016) evaluated synthesized derivatives for potential therapeutic applications, highlighting the compound's relevance in medicinal chemistry research. Their work identified derivatives with promising selectivity for certain enzymes without ulcerogenic and cardiovascular side effects, demonstrating the compound's utility in drug discovery (Sharma & Bansal, 2016).

Antimicrobial and Antitubercular Activity

Research into the antimicrobial and antitubercular activity of compounds related to 2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone offers insights into their potential applications in treating infectious diseases. Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, showing significant antimicrobial activity against various bacterial strains, indicating the compound's potential in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Solubility and Thermodynamic Behavior

Shakeel et al. (2017) investigated the solubility and thermodynamic behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a compound related to 2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone, in different solvent mixtures. This study provides essential data on the solubility characteristics and thermodynamic properties, crucial for the formulation and development of pharmaceuticals (Shakeel et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .

Mode of Action

The compound interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is crucial for cognitive functions . This can have downstream effects on various cognitive processes, including memory and learning.

Result of Action

The molecular effect of the compound’s action is the increased availability of acetylcholine in the synaptic cleft . On a cellular level, this can enhance neuronal communication and improve cognitive functions. Given the role of acetylcholine in cognitive processes, this could potentially have therapeutic benefits in conditions characterized by a decrease in cholinergic transmission, such as Alzheimer’s disease .

properties

IUPAC Name |

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-29-20-9-7-18(8-10-20)21-11-12-22(25-24-21)30-17-23(28)27-15-13-26(14-16-27)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQWIKPKLMDKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)

![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)

![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)